N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a methyl group at position 5 and a carboxamide group at position 2. This compound belongs to a class of molecules explored for therapeutic applications due to their ability to modulate biological targets, such as enzymes or receptors, through interactions with their aromatic and hydrogen-bonding functionalities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-2-4-12-11(17-9)7-15(22-12)16(19)18-10-3-5-13-14(6-10)21-8-20-13/h2-7H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNAIXGQZUXTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the furo[3,2-b]pyridine core: This involves the reaction of pyridine derivatives with appropriate reagents to form the furo[3,2-b]pyridine structure.
Coupling reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the furo[3,2-b]pyridine core using amide bond formation techniques, often facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several derivatives documented in the evidence:
Key Observations :
- The target compound’s furopyridine core distinguishes it from benzimidazole () or pyridine-based analogs ().
- Substituents like methyl (position 5) and carboxamide (position 2) influence steric and electronic properties compared to iodo or methoxyphenyl groups in .
Key Observations :
- The target compound’s synthesis may parallel ’s Pd-catalyzed steps but requires carboxamide functionalization.
- ’s benzamido coupling methods (e.g., HATU/DIPEA activation) could be applicable for carboxamide formation .
Physicochemical Properties
Key Observations :
- The target compound’s solubility and stability may resemble ’s furopyridine derivatives, with Rf values influenced by polar carboxamide groups.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety attached to a furo[3,2-b]pyridine structure. The synthesis typically involves multi-step organic reactions that can include cyclization and amide bond formation. The following steps outline a common synthetic route:
- Formation of the Benzodioxole Moiety : Cyclization of catechol derivatives with formaldehyde.
- Construction of the Furo-Pyridine Core : Achieved through cyclization reactions involving pyridine derivatives.
- Coupling Reaction : Amide bond formation between the benzodioxole and furo-pyridine components.
2.1 Antidiabetic Properties
Recent studies have explored the antidiabetic potential of benzodioxole derivatives, which include compounds similar to this compound. These compounds have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion.
| Compound | IC50 Value (µM) | Effect on Normal Cells |
|---|---|---|
| IIa | 0.85 | IC50 > 150 |
| IIc | 0.68 | IC50 > 150 |
These findings suggest that these derivatives may effectively lower blood glucose levels without significant toxicity to normal cells .
2.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have shown promising results:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung) | 26 |
| MCF7 (Breast) | 65 |
These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cell lines, suggesting a favorable therapeutic index .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with the active sites of enzymes like α-amylase.
- Modulation of Cellular Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis in cancer cells.
Case Study 1: Antidiabetic Efficacy in Vivo
In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that administration of benzodioxole derivatives significantly reduced blood glucose levels from an average of 252.2 mg/dL to 173.8 mg/dL after five doses. This highlights the potential for these compounds in managing diabetes effectively .
Case Study 2: Cytotoxicity Assessment
A comprehensive cytotoxicity assessment was conducted on various normal and cancer cell lines using MTS assays. The results indicated that while the compound effectively inhibited cancer cell growth at low concentrations, it showed negligible effects on normal cells, confirming its safety profile for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
